6-chloro-7-hydroxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of coumarin synthesis, including the use of green solvents and catalysts, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized under suitable conditions.
Reduction: The carbonyl group in the chromenone ring can be reduced to form corresponding alcohols.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
6-chloro-7-hydroxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar biological properties.
4-methylumbelliferone: Another coumarin derivative known for its anti-inflammatory and anticancer activities.
Uniqueness
6-chloro-7-hydroxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is unique due to the presence of the thiomorpholine ring and the methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClNO5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H22ClNO5S/c1-13-16-9-18(24)20(26)11-21(16)30-23(28)17(13)10-22(27)25-7-8-31-12-19(25)14-3-5-15(29-2)6-4-14/h3-6,9,11,19,26H,7-8,10,12H2,1-2H3 |
InChI Key |
VTVLZQYHFRGOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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